2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide
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Overview
Description
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyl group, an isopropyl group, an amino group, and a sulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the acetylation of isopropylamine, followed by the introduction of the sulfonyl group to the phenyl ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Acetyl(isopropyl)amino)-N-(4-(aminosulfonyl)phenyl)acetamide include:
N-(4-(Aminosulfonyl)phenyl)acetamide: Lacks the isopropyl group.
2-(Acetylamino)-N-(4-(aminosulfonyl)phenyl)acetamide: Lacks the isopropyl group.
2-(Acetyl(isopropyl)amino)-N-phenylacetamide: Lacks the sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it a valuable compound for various applications.
Properties
CAS No. |
64876-49-9 |
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Molecular Formula |
C13H19N3O4S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)16(10(3)17)8-13(18)15-11-4-6-12(7-5-11)21(14,19)20/h4-7,9H,8H2,1-3H3,(H,15,18)(H2,14,19,20) |
InChI Key |
LGDGXAAWKHDBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)C |
Origin of Product |
United States |
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